2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a 2-bromophenylmethyl group. This structure combines electron-withdrawing (trifluoromethyl) and bulky aromatic (bromophenyl) substituents, which are strategically positioned to influence molecular interactions, solubility, and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-4-2-1-3-12(13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSABHIKJNQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit inhibitory activity against acetylcholinesterase (ache). AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.
Mode of Action
This can help improve communication between nerve cells and may temporarily alleviate the symptoms of Alzheimer’s disease.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission, given its potential role as an AChE inhibitor. By inhibiting AChE, the compound could enhance cholinergic function by prolonging the presence of acetylcholine in the synaptic cleft and enhancing the stimulation of cholinergic receptors.
Pharmacokinetics
It is noted that the piperazine moiety is a common structural motif in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission. This could potentially result in improved cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with a variety of enzymes, proteins, and other biomolecules. These interactions can modulate the pharmacokinetic properties of a drug substance
Comparison with Similar Compounds
Key Differences in Functional Groups and Pharmacological Implications
Bromine’s larger atomic radius may enhance lipophilicity and membrane permeability compared to fluorine or chlorine. Trifluoromethyl placement: The target’s trifluoromethyl group is on the pyrimidine ring, whereas analogues like 10d and 11a-j feature it on phenyl rings, altering electronic effects and target binding .
In contrast, the target lacks such polar groups, suggesting divergent target selectivity. Pyrazole in compound 5 and benzimidazole in compound 8 introduce aromatic nitrogen atoms, which may improve π-π stacking interactions with biological targets compared to the target’s simpler pyrimidine core.
Synthetic Efficiency :
- The target compound’s synthesis likely follows reductive amination (as inferred from compound 8’s protocol in ), while analogues like 10d and 11a-j require multi-step coupling or sulfonylation . High yields (>90%) for 10d-e suggest optimized protocols for urea-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
